molecular formula C7H10F2O2 B2472536 (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid CAS No. 2248220-07-5

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid

Cat. No.: B2472536
CAS No.: 2248220-07-5
M. Wt: 164.152
InChI Key: KGMLMPXAHNCCNR-CNZKWPKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is a fluorinated organic compound characterized by the presence of a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the ring-opening reaction of gem-difluorocyclopropane, which can be achieved through photo-irradiation in the presence of an organic dye and amine . This method yields 2,2-difluoro-homoallylic alcohols, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid often involves the use of Friedel-Crafts reactions. For example, 2,2-difluorocyclopropanecarbonyl chloride can be used in Friedel-Crafts reactions with various arenes to prepare aryl 2,2-difluorocyclopropyl ketones . This method is scalable and suitable for large-scale production.

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid deaminase by interfering with its active site . This inhibition can lead to various biochemical effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the difluorocyclopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)2-5-3-7(5,8)9/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMLMPXAHNCCNR-CNZKWPKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.